molecular formula C7H5ClO5S B8645876 Benzenesulfonic acid, 4-[(chlorocarbonyl)oxy]- CAS No. 133824-08-5

Benzenesulfonic acid, 4-[(chlorocarbonyl)oxy]-

Cat. No. B8645876
Key on ui cas rn: 133824-08-5
M. Wt: 236.63 g/mol
InChI Key: ZUGNKRAPCWUNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985561

Procedure details

To a 100 mL 3-necked round bottom flask equipped with a magnetic stirrer, addition funnel topped with a drying tube containing calcium sulfate was added 35 mLs of methylene chloride. The reaction solvent was cooled with an ice water bath. To the flask was added 2.8 grams (0.035 mole) of liquid sulfur trioxide. Thereupon the reaction solution became a very pale clear yellow liquid. The ice water bath cooled reaction vessel was then charged with 5.48 grams (0.035 mole) of phenyl chloroformate added dropwise so as to control the reaction exotherm. When approximately half of the chloroformate had been added, a white precipitate began to form. Upon completion of the addition, the reaction mixture was allowed to warm to room temperature. After six hours at room temperature, a 95%+ conversion was noted by proton nmr analysis. Solvent was removed under vacuum and the remaining white to slightly off-white crystalline solid was used as is for the condensation reaction. The following spectroscopic data was obtained for this material:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.48 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-])(=[O:3])=[O:2].[Ca+2].S(=O)(=O)=O.[Cl:11][C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13].ClC([O-])=O>C(Cl)Cl>[Cl:11][C:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:17][CH:16]=1)=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Step Two
Name
liquid
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.48 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL 3-necked round bottom flask equipped with a magnetic stirrer, addition funnel
CUSTOM
Type
CUSTOM
Details
topped with a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solvent was cooled with an ice water bath
CUSTOM
Type
CUSTOM
Details
reaction vessel
ADDITION
Type
ADDITION
Details
added dropwise so as
CUSTOM
Type
CUSTOM
Details
the reaction exotherm
CUSTOM
Type
CUSTOM
Details
to form
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
as is for the condensation reaction
CUSTOM
Type
CUSTOM
Details
The following spectroscopic data was obtained for this material

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC(=O)OC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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